rac 2,4-O-Dimethylzearalenone
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Overview
Description
rac 2,4-O-Dimethylzearalenone: is a synthetic derivative of zearalenone, a mycotoxin produced by Fusarium species. This compound is known for its estrogenic activity, making it a subject of interest in various fields of research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 2,4-O-Dimethylzearalenone typically involves the methylation of zearalenone. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: rac 2,4-O-Dimethylzearalenone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine
Major Products: The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of this compound .
Scientific Research Applications
rac 2,4-O-Dimethylzearalenone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of zearalenone and its derivatives
Biology: Studied for its estrogenic effects on various biological systems, including its impact on reproductive health
Medicine: Investigated for potential therapeutic applications, particularly in hormone replacement therapy and cancer research
Industry: Utilized in the development of new materials and compounds with specific estrogenic properties
Mechanism of Action
rac 2,4-O-Dimethylzearalenone exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens by binding to these receptors, leading to the activation of estrogen-responsive genes. This interaction can influence various physiological processes, including cell growth, differentiation, and reproduction .
Comparison with Similar Compounds
Zearalenone: The parent compound, known for its estrogenic activity.
Zearalenol: A hydroxylated derivative of zearalenone with similar biological effects.
Zearalanone: A saturated analog of zearalenone with reduced estrogenic activity
Uniqueness: rac 2,4-O-Dimethylzearalenone is unique due to its specific methylation pattern, which enhances its stability and modifies its estrogenic activity compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C20H26O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(12E)-16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C20H26O5/c1-14-8-7-11-16(21)10-6-4-5-9-15-12-17(23-2)13-18(24-3)19(15)20(22)25-14/h5,9,12-14H,4,6-8,10-11H2,1-3H3/b9-5+ |
InChI Key |
MYILAUURZUNHGP-WEVVVXLNSA-N |
Isomeric SMILES |
CC1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OC)OC)C(=O)O1 |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)O1 |
Origin of Product |
United States |
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